2-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile
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Overview
Description
2-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyridine ring substituted with phenyl, fluorophenyl, and dimethoxyphenyl groups, along with a sulfanyl and carbonitrile functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-fluorobenzaldehyde, acetophenone, and ammonium acetate.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst.
Attachment of the Sulfanyl Group: The sulfanyl group can be attached through a nucleophilic substitution reaction using a thiol reagent.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a dehydration reaction of an amide precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure may make it suitable for use in organic electronics or as a building block for advanced materials.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3-carbonitrile
- 2-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4-(4-chlorophenyl)-6-phenylpyridine-3-carbonitrile
Uniqueness
The presence of the 4-fluorophenyl group in 2-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile imparts unique electronic properties, potentially enhancing its binding affinity and specificity for certain molecular targets. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C28H21FN2O3S |
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Molecular Weight |
484.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C28H21FN2O3S/c1-33-26-13-10-20(14-27(26)34-2)25(32)17-35-28-23(16-30)22(18-8-11-21(29)12-9-18)15-24(31-28)19-6-4-3-5-7-19/h3-15H,17H2,1-2H3 |
InChI Key |
ZAZYRSDPAJXQGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)F)C#N)OC |
Origin of Product |
United States |
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